This synthetic small molecule is available as a research-grade building block. No published pharmacological or physicochemical data exists, therefore claims of differentiation from structural analogs are speculative and generic substitution risks cannot be scientifically evaluated. Order based on structural identity without reliance on unverified differentiation assertions.
Molecular FormulaC20H25N5O3
Molecular Weight383.452
CAS No.1906530-57-1
Cat. No.B2676201
⚠ Attention: For research use only. Not for human or veterinary use.
Procurement Guide for (4-(2-Methoxyphenyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone (CAS 1906530-57-1): Baseline Characterization
(4-(2-Methoxyphenyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone (CAS 1906530-57-1) is a synthetic small molecule comprising a 2-methoxyphenyl-piperazine moiety linked via a methanone bridge to a 6-morpholinopyrimidine scaffold. This compound is listed in several chemical vendor catalogs as a research-grade building block or screening candidate, but no primary research publications, patents, or authoritative database entries with quantitative biological or physicochemical data could be identified for this specific molecule [1]. The absence of such data precludes a definitive baseline characterization beyond its structural description.
[1] Multiple vendor listings (e.g., benchchem.com, evitachem.com) describe the compound structure and IUPAC name but provide no quantitative data. These sources are excluded from core evidence per the analysis rules, and no primary literature confirms these properties. View Source
Why (4-(2-Methoxyphenyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone Cannot Be Substituted with In-Class Analogs: Evidence Gap
In the absence of published comparative pharmacological or physicochemical data, any claim regarding the non-interchangeability of (4-(2-Methoxyphenyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone with structurally similar analogs (e.g., 3-chlorophenyl, 4-fluorophenyl, or methylsulfonyl piperazine derivatives) is purely speculative [1]. No direct head-to-head studies or cross-study comparable datasets exist to demonstrate differential target engagement, selectivity, or functional activity. Until such evidence is generated, generic substitution risk cannot be scientifically evaluated, and procurement decisions cannot be guided by differentiation claims.
[1] Searches of PubMed, Google Patents, PubChem, ChemSpider, BindingDB, and ZINC databases for '(4-(2-Methoxyphenyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone' and '1906530-57-1' yield no quantitative biological activity data or comparative studies. View Source
Quantitative Evidence Guide for (4-(2-Methoxyphenyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone: No Qualifying Data
Potential Application Scenarios for (4-(2-Methoxyphenyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone Based on Current Evidence
No Evidence-Based Application Scenarios Can Be Defined
Due to the complete absence of quantitative pharmacological, pharmacokinetic, or toxicological data for this compound in the public domain [1], no specific research or industrial application scenario can be credibly recommended at this time. Any proposed use would be purely conjectural and is not supported by the rigorous evidence standards required for this guide.
[1] Exhaustive search of scientific literature and chemical databases returned no experimental data for CAS 1906530-57-1; only non-quantitative vendor descriptions exist, which are insufficient for application scenario definition. View Source
Quote Request
Request a Quote for (4-(2-Methoxyphenyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone
Request pricing, availability, packaging, or bulk supply details using the form on the right.
PricingAvailabilityBulk quantityCOA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.
Only Quantity, Unit, and Business or Academic Email are required.